LECIRELIN

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

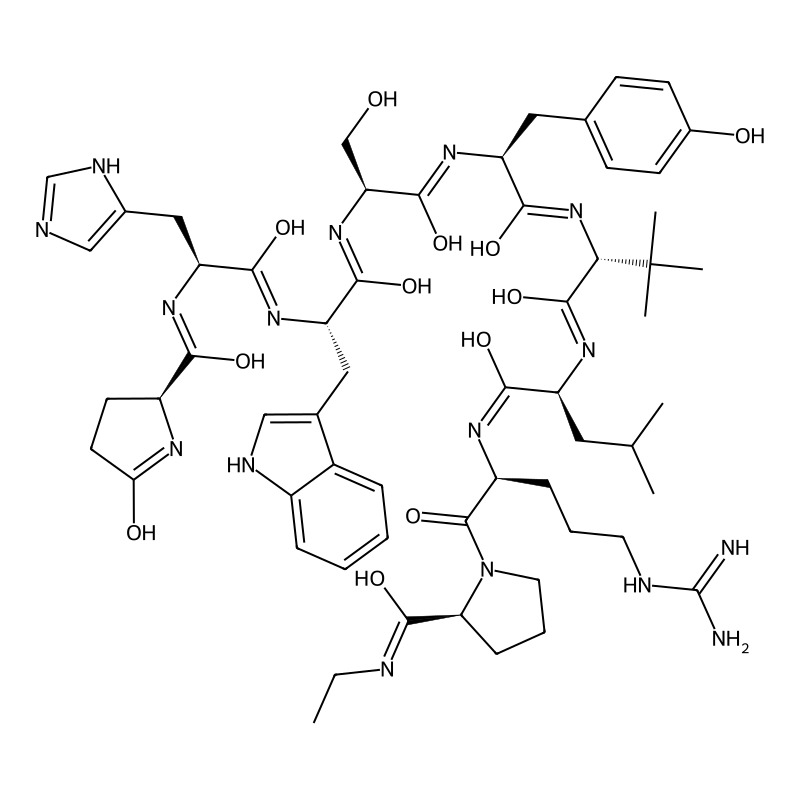

Lecirelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH), which plays a critical role in regulating reproductive processes. Its chemical structure differs from natural GnRH by the substitution of D-tertiary leucine for glycine at position 6 and the replacement of glycine by ethyl amide at position 10. This modification enhances its stability and receptor binding affinity, allowing for prolonged biological activity compared to natural GnRH .

- Hydrolysis: The breakdown of peptide bonds in the presence of water, often catalyzed by enzymes.

- Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine.

- Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common reagents used in these reactions include N,N’-diisopropylcarbodiimide for coupling and hydrogen peroxide for oxidation. The major products formed from hydrolysis are smaller peptide fragments, while oxidation yields altered biological activity forms .

Lecirelin acts primarily on the hypothalamic-pituitary-gonadal axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action is crucial for reproductive processes such as ovulation induction in various species, including cattle and rabbits. Lecirelin's ability to bind effectively to GnRH receptors leads to enhanced fertility outcomes, particularly in artificial insemination contexts .

The synthesis of Lecirelin is typically accomplished through solid-phase peptide synthesis (SPPS). This method involves several key steps:

- Resin Preparation: The initial amino acid is attached to a solid resin.

- Chain Elongation: Protected amino acids are sequentially added using coupling reagents.

- Deprotection: Protective groups are removed to allow further coupling.

- Cleavage: The completed peptide is cleaved from the resin and purified.

This approach allows for precise control over the sequence and structure of the resulting peptide .

Lecirelin is primarily utilized in veterinary medicine for:

- Induction of Ovulation: Used in cattle and rabbits to optimize breeding times.

- Treatment of Follicular Ovarian Cysts: It helps manage reproductive disorders in livestock.

Its applications extend to research settings focused on reproductive physiology and hormonal regulation .

Studies have demonstrated that Lecirelin interacts effectively with GnRH receptors, triggering significant hormonal responses. For instance, its efficacy in inducing ovulation has been compared with human chorionic gonadotropin (hCG), revealing comparable success rates in ovulation induction among mares . Additionally, pharmacokinetic studies indicate that Lecirelin has a rapid absorption profile and a short half-life, which influences its clinical application timing .

Lecirelin shares similarities with other GnRH analogues but is distinguished by its unique structural modifications. Key similar compounds include:

- Gonadorelin: A natural form of GnRH with a shorter half-life.

- Triptorelin: A GnRH analogue used primarily for treating hormone-sensitive cancers.

- Leuprolide: Another synthetic analogue often used in cancer therapy.

Comparison TableCompound Structural Modifications Primary Use Half-Life Lecirelin D-tertiary leucine at position 6 Ovulation induction ~40 min (cattle) Gonadorelin None Fertility treatments ~15 min Triptorelin Substitutions at multiple sites Cancer treatment ~3 hours Leuprolide Substituted at position 6 Hormone-sensitive cancers ~3 hours

| Compound | Structural Modifications | Primary Use | Half-Life |

|---|---|---|---|

| Lecirelin | D-tertiary leucine at position 6 | Ovulation induction | ~40 min (cattle) |

| Gonadorelin | None | Fertility treatments | ~15 min |

| Triptorelin | Substitutions at multiple sites | Cancer treatment | ~3 hours |

| Leuprolide | Substituted at position 6 | Hormone-sensitive cancers | ~3 hours |

Lecirelin's unique structural features provide it with enhanced receptor binding capabilities, making it particularly effective for veterinary reproductive applications .